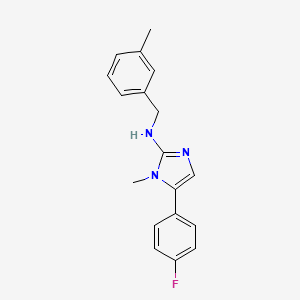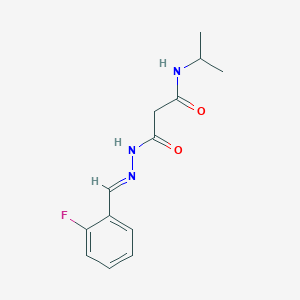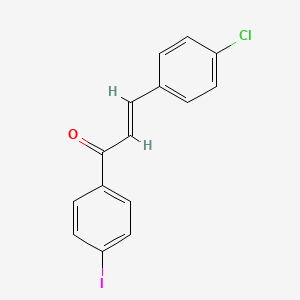![molecular formula C29H22Cl4N2O4 B11565591 Propane-2,2-diyldibenzene-4,1-diyl bis[(3,4-dichlorophenyl)carbamate] CAS No. 143537-64-8](/img/structure/B11565591.png)
Propane-2,2-diyldibenzene-4,1-diyl bis[(3,4-dichlorophenyl)carbamate]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propane-2,2-diyldibenzene-4,1-diyl bis[(3,4-dichlorophenyl)carbamate] is a complex organic compound characterized by its unique structure, which includes two benzene rings connected by a propane-2,2-diyl group and substituted with 3,4-dichlorophenyl carbamate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propane-2,2-diyldibenzene-4,1-diyl bis[(3,4-dichlorophenyl)carbamate] typically involves the reaction of propane-2,2-diyldibenzene-4,1-diyl with 3,4-dichlorophenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and toluene, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of high-purity Propane-2,2-diyldibenzene-4,1-diyl bis[(3,4-dichlorophenyl)carbamate].
化学反応の分析
Types of Reactions
Propane-2,2-diyldibenzene-4,1-diyl bis[(3,4-dichlorophenyl)carbamate] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
Propane-2,2-diyldibenzene-4,1-diyl bis[(3,4-dichlorophenyl)carbamate] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty polymers and advanced materials.
作用機序
The mechanism by which Propane-2,2-diyldibenzene-4,1-diyl bis[(3,4-dichlorophenyl)carbamate] exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction cascades, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.
類似化合物との比較
Similar Compounds
- Propane-2,2-diyldibenzene-4,1-diyl bis(3-methoxybenzoate)
- 4,4’-(Propane-2,2-diyl)bis(cyanatobenzene)
- 4,4’-Bis(2-aminobenzen sulfonyl)bisphenol ester
Uniqueness
Propane-2,2-diyldibenzene-4,1-diyl bis[(3,4-dichlorophenyl)carbamate] is unique due to its specific substitution pattern with 3,4-dichlorophenyl carbamate groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, differentiating it from other similar compounds.
特性
CAS番号 |
143537-64-8 |
|---|---|
分子式 |
C29H22Cl4N2O4 |
分子量 |
604.3 g/mol |
IUPAC名 |
[4-[2-[4-[(3,4-dichlorophenyl)carbamoyloxy]phenyl]propan-2-yl]phenyl] N-(3,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C29H22Cl4N2O4/c1-29(2,17-3-9-21(10-4-17)38-27(36)34-19-7-13-23(30)25(32)15-19)18-5-11-22(12-6-18)39-28(37)35-20-8-14-24(31)26(33)16-20/h3-16H,1-2H3,(H,34,36)(H,35,37) |
InChIキー |
YDMKHMXIENHLPW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC=C(C=C1)OC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)OC(=O)NC4=CC(=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B11565518.png)
![3-methyl-6-{4-[(3-methylbenzyl)oxy]phenyl}-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11565521.png)
![1-(4-fluorophenyl)-2-(2-oxopyridin-1(2H)-yl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propane-1,3-dione](/img/structure/B11565526.png)

![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isochromene-3-carboxamide](/img/structure/B11565530.png)
![4-[(2,5-dimethylphenyl)amino]-2H-chromen-2-one](/img/structure/B11565532.png)
![3-[(Phenylcarbonyl)amino]phenyl 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate](/img/structure/B11565535.png)

![6-(4-methoxyphenyl)-3-methyl-1-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11565538.png)
![1,1'-Decane-1,10-diylbis[3-(3-ethylphenyl)urea]](/img/structure/B11565546.png)
![4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]-2-methoxyphenyl 3-bromobenzoate](/img/structure/B11565549.png)
![2-Chloro-N-[(1E)-1-{N'-[(E)-(2,4-dimethoxyphenyl)methylidene]hydrazinecarbonyl}-2-phenyleth-1-EN-1-YL]benzamide](/img/structure/B11565556.png)
![2-(naphthalen-1-yl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11565561.png)
